molecular formula C14H13NO2S B6414972 4-(4-Ethylthiophenyl)nicotinic acid CAS No. 1261913-55-6

4-(4-Ethylthiophenyl)nicotinic acid

Cat. No.: B6414972
CAS No.: 1261913-55-6
M. Wt: 259.33 g/mol
InChI Key: IKNYTLPOZPBYOQ-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for humans and animals. The compound this compound is characterized by the presence of an ethylthiophenyl group attached to the nicotinic acid structure, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents. This reaction proceeds through a series of steps, including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more eco-friendly methods for the industrial production of nicotinic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthiophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(4-Ethylthiophenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid derivatives are known to act via the G protein-coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . This leads to a decrease in the amount of free fatty acids available to the liver, thereby exerting lipid-lowering effects.

Comparison with Similar Compounds

4-(4-Ethylthiophenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its specific ethylthiophenyl group, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)12-7-8-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYTLPOZPBYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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